3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea
Description
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea is a triazine-based thiourea derivative characterized by a 1,3,5-triazine core substituted with two pyrrolidinyl groups at positions 4 and 4. The triazine ring is further functionalized with an amino group linked to a thiourea moiety, which is connected to a 4-chlorophenyl group. This structure combines electron-rich pyrrolidine rings, a sulfur-containing thiourea group, and a halogenated aromatic system, making it a candidate for applications in medicinal chemistry, particularly in antimicrobial or enzyme inhibition studies .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN8S/c19-13-5-7-14(8-6-13)20-18(28)25-24-15-21-16(26-9-1-2-10-26)23-17(22-15)27-11-3-4-12-27/h5-8H,1-4,9-12H2,(H2,20,25,28)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIQAULXVSRSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with a precursor such as cyanuric chloride, which undergoes nucleophilic substitution with pyrrolidine to form the di(pyrrolidin-1-yl)-1,3,5-triazine intermediate.
Introduction of the Chlorophenyl Group: This step might involve a coupling reaction between the triazine intermediate and a chlorophenyl derivative.
Formation of the Hydrazinecarbothioamide Moiety: The final step could involve the reaction of the intermediate with hydrazinecarbothioamide under specific conditions, such as reflux in an appropriate solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinecarbothioamide moiety.
Reduction: Reduction reactions could target the triazine ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-chlorophenyl)thiourea could have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Triazine Substituents
- Compound V3-a (): This morpholinone-substituted triazine derivative, 4-(4-((4,6-bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one, replaces pyrrolidinyl groups with 4-chlorophenylamino substituents.
- 1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (): This compound substitutes pyrrolidinyl groups with morpholino rings and replaces thiourea with urea. The urea linkage may weaken hydrogen-bonding interactions compared to thiourea, affecting target binding affinity. Additionally, morpholino groups enhance solubility but may reduce lipophilicity compared to pyrrolidinyl substituents .
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea ():
Though lacking a triazine core, this thiourea derivative shares the pyrrolidinyl and aromatic substituents. The trifluoromethyl groups introduce strong electron-withdrawing effects, which could enhance stability but reduce nucleophilic reactivity compared to the target compound’s 4-chlorophenyl group .
Physicochemical Properties
- Lipophilicity: Pyrrolidinyl groups in the target compound enhance lipophilicity compared to morpholino () or hydrophilic chlorophenylamino () substituents, favoring passive diffusion across biological membranes.
- Hydrogen-Bonding Capacity: Thiourea’s sulfur atom provides weaker hydrogen-bonding compared to urea () but stronger than biguanides (), balancing target interaction and solubility.
Tabulated Comparison of Key Features
Research Implications
Further studies should explore its pharmacokinetic profile and direct biological activity against pathogens or enzymes, leveraging insights from analogues like V3-f (antibacterial) and V3-h (antifungal) . Comparative syntheses with urea or morpholino variants (e.g., ) could refine structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
